REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[NH2:2].[CH3:9][C:10]([CH3:17])([CH3:16])[C:11](=O)[CH2:12][C:13]#[N:14]>C1(C)C=CC=CC=1>[C:10]([C:11]1[CH:12]=[C:13]([NH2:14])[N:1]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[N:2]=1)([CH3:17])([CH3:16])[CH3:9]
|
Name
|
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
N(N)C1=CC=NC=C1
|
Name
|
|
Quantity
|
327 mg
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux during 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded a brown residue which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (cyclohexane-EtOAc, 6:4 until 3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 291 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |